Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate can be synthesized through a reaction involving 2-chloro-5-hydroxypyridine and methyl chloroacetate in the presence of potassium carbonate as a base . The reaction is typically carried out in acetone at 60°C for 4 hours . After the reaction, the mixture is cooled, filtered, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the pyridine ring.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxidized derivatives.
Scientific Research Applications
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-Chloro-2-pyridyl)oxy]acetate
- Methyl 2-[(6-Bromo-3-pyridyl)oxy]acetate
- Methyl 2-[(6-Fluoro-3-pyridyl)oxy]acetate
Uniqueness
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKPCRHOLMWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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